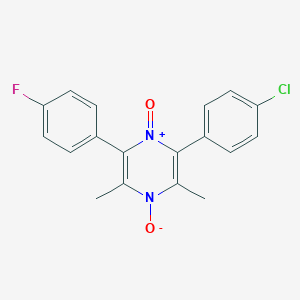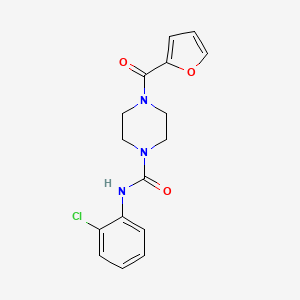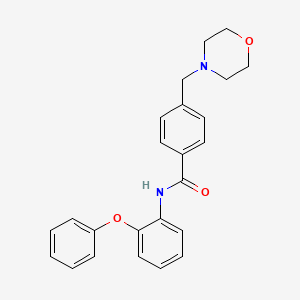![molecular formula C15H14N2O3 B4386148 N-{[(3-methoxyphenyl)amino]carbonyl}benzamide](/img/structure/B4386148.png)
N-{[(3-methoxyphenyl)amino]carbonyl}benzamide
Übersicht
Beschreibung
N-{[(3-methoxyphenyl)amino]carbonyl}benzamide, commonly known as NMBC, is a chemical compound that has drawn the attention of many researchers due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of NMBC is not fully understood. However, it is believed to exert its effects by inhibiting certain enzymes and signaling pathways that are involved in the development of various diseases. For example, NMBC has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. By inhibiting histone deacetylases, NMBC can alter the expression of genes that are involved in the development of cancer and other diseases.
Biochemical and Physiological Effects:
NMBC has been shown to have various biochemical and physiological effects. In cancer cells, NMBC has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of genes that are involved in the development of cancer. In neurons, NMBC has been shown to protect against oxidative stress, reduce inflammation, and improve mitochondrial function. Inflammatory cells, NMBC has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that contribute to the development of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using NMBC in lab experiments is that it is relatively stable and easy to synthesize. It is also relatively non-toxic, which makes it a suitable compound for in vitro and in vivo experiments. However, one limitation of using NMBC is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Zukünftige Richtungen
There are several future directions for the study of NMBC. One direction is to investigate its potential applications in other fields such as cardiovascular diseases and metabolic disorders. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more effective treatments for various diseases. Additionally, the development of more potent and selective NMBC analogs could lead to the development of more effective drugs for the treatment of various diseases.
Conclusion:
In conclusion, NMBC is a chemical compound that has potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. Its mechanism of action is not fully understood, but it is believed to exert its effects by inhibiting certain enzymes and signaling pathways that are involved in the development of various diseases. NMBC has various biochemical and physiological effects, and its advantages and limitations make it a suitable compound for lab experiments. There are several future directions for the study of NMBC, which could lead to the development of more effective treatments for various diseases.
Wissenschaftliche Forschungsanwendungen
NMBC has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, NMBC has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, a programmed cell death, in cancer cells. In neurodegenerative diseases, NMBC has been shown to protect neurons from oxidative stress, which is a major contributor to the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In inflammation, NMBC has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that contribute to the development of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[(3-methoxyphenyl)carbamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-20-13-9-5-8-12(10-13)16-15(19)17-14(18)11-6-3-2-4-7-11/h2-10H,1H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXBGKGCEYNHHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]-N-phenylacetamide](/img/structure/B4386067.png)

![N-(2,3-dimethylphenyl)-3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4386093.png)

![7-butyl-1,3-dimethyl-8-[(2-methyl-1-piperidinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4386104.png)
![1-(4-ethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4386110.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B4386118.png)

![5-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-2-furaldehyde](/img/structure/B4386129.png)

![N~1~-(4-ethoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4386153.png)

![5-bromo-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4386168.png)
